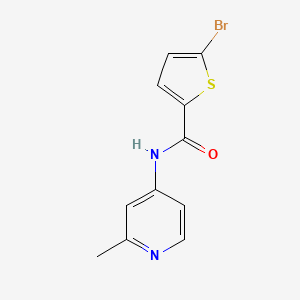

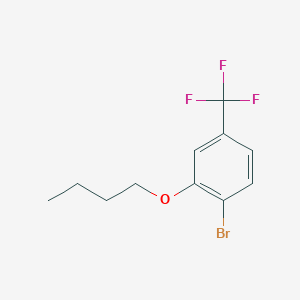

5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide

Overview

Description

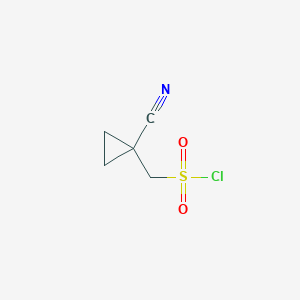

“5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide” is a chemical compound . It is a part of a series of compounds synthesized for various applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a library of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides was synthesized by the Suzuki Miyaura cross-coupling reaction of an intermediate compound with various aryl boronic acids, using a commercially available Palladium tetrakis catalyst .

Molecular Structure Analysis

The molecular structure of “5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .

Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide” can be analyzed based on the functional groups present in the molecule. The bromo group can participate in various substitution reactions, while the carboxamide group can undergo hydrolysis, among other reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide” can be determined using various experimental techniques. For instance, its boiling point, density, and refractive index can be measured .

Scientific Research Applications

Synthetic Methodologies

Thiophene derivatives, including compounds structurally related to "5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide," have been synthesized through various methods. For instance, palladium-catalyzed aminocarbonylation reactions have been employed for the functionalization of pyridazin-3(2H)-one rings, demonstrating the versatility of palladium catalysis in modifying thiophene and pyridine moieties (Takács et al., 2012). Additionally, Suzuki cross-coupling reactions have been utilized for the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, highlighting the role of cross-coupling in introducing aryl groups to thiophene carboxamides (Ahmad et al., 2021).

Material Applications

New thiophene derivatives have been synthesized and applied as photostabilizers for rigid poly(vinyl chloride) (PVC), demonstrating the potential of thiophene compounds in enhancing the durability of PVC materials against photodegradation (Balakit et al., 2015). This application underscores the utility of thiophene derivatives in material science, particularly in improving the lifespan of polymer-based products.

Computational Studies

Density Functional Theory (DFT) calculations have been used to explore the electronic and nonlinear optical properties of thiophene-based carboxamides. Such studies offer insights into the reactivity parameters, energy gaps, and hyperpolarizability of these compounds, indicating their potential in electronic and photonic applications (Ahmad et al., 2021). Additionally, the computational analysis of NLO properties and chemical reactivity descriptors of pyrazole-thiophene-based amide derivatives further illustrates the significance of computational chemistry in predicting the properties and applications of new materials (Kanwal et al., 2022).

Mechanism of Action

Future Directions

The future directions for “5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide” could involve further exploration of its potential applications, such as its use in the development of new antimicrobials . Additionally, further studies could be conducted to optimize its synthesis and improve its properties.

properties

IUPAC Name |

5-bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c1-7-6-8(4-5-13-7)14-11(15)9-2-3-10(12)16-9/h2-6H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJUYTVZYVHIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)NC(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B1380049.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1380055.png)

![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B1380063.png)

![2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1380064.png)

![4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1380067.png)

![3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1380068.png)